2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2,2-Diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that features a thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole derivatives with appropriate acylating agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine . The process may involve steps like the formation of Schiff bases followed by cyclization to yield the final thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Catalysts: Triethylamine, glacial acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2,2-Diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and interact with biological targets, leading to its diverse biological activities. The exact pathways and molecular targets can vary depending on the specific application, such as inhibition of enzymes or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Oxadiazole derivatives: These compounds have a similar structure and are known for their antimicrobial and anticancer properties.
Uniqueness
Its ability to interact with various molecular targets makes it a versatile compound in scientific research .
Properties
IUPAC Name |
2,2-diphenyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-9-16-21-22-19(24-16)20-18(23)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,17H,2,9H2,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIQSDGTPQUNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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